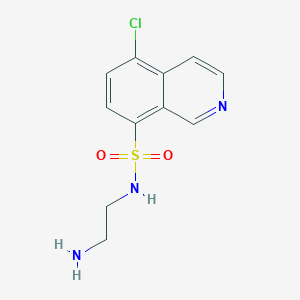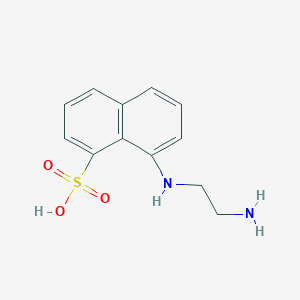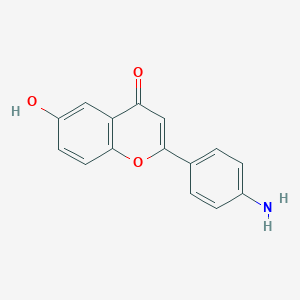
2,5-Anhydro-D-mannitol
Overview
Description
2,5-Anhydro-D-mannitol is an organic compound derived from D-mannitol through a dehydration reaction. It is a cyclic sugar alcohol and a fructose analog. This compound has garnered attention for its potential anti-aging properties and its role in carbohydrate metabolism regulation .
Mechanism of Action
Target of Action
The primary target of 2,5-Anhydro-D-mannitol (2,5-AM) is the liver . It specifically acts on liver cells, affecting their ATP levels and carbohydrate metabolism .
Mode of Action
2,5-AM interacts with its targets by inhibiting gluconeogenesis and glycogenolysis in the liver . This decrease in ATP signals eating behavior in rats through a vagal nerve mechanism .
Biochemical Pathways
2,5-AM affects the carbohydrate metabolism pathway. It inhibits gluconeogenesis and glycogenolysis, two key processes in carbohydrate metabolism . The phosphorylated metabolites of 2,5-AM have effects on enzymes of carbohydrate metabolism .
Pharmacokinetics
It is known that 2,5-am is phosphorylated in the liver , which suggests that it is metabolized in the body
Result of Action
The action of 2,5-AM results in decreased ATP levels in liver cells . This decrease in ATP levels leads to the inhibition of gluconeogenesis and glycogenolysis . In rats, this action of 2,5-AM has been shown to increase food intake .
Action Environment
The action of 2,5-AM can be influenced by the diet of the organism. For instance, the effects of 2,5-AM occur in rats fed a high-carbohydrate/low-fat diet, but they are prevented or attenuated when the animals eat a high-fat/low-carbohydrate diet .
Biochemical Analysis
Biochemical Properties
2,5-Anhydro-D-mannitol plays a crucial role in biochemical reactions. It is known to inhibit gluconeogenesis and glycogenolysis in the liver . This compound interacts with various enzymes and proteins, including those involved in fructose metabolism . The nature of these interactions often involves the phosphorylation of this compound in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing ATP content in the liver, which in turn stimulates feeding in rats . This compound also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is phosphorylated in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to increase food intake in rats at doses of 50-800 mg/kg by inhibiting gluconeogenesis and glycogenolysis in the liver .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors involved in fructose metabolism . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
2,5-Anhydro-D-mannitol can be synthesized through the dehydration of D-mannitol. One common method involves heating a solution of D-mannitol in the presence of a strong acid catalyst . Another practical process involves the reductive cleavage of glycosidic linkages in perallylated carbohydrates using triethylsilane, followed by deallylation with a palladium chloride-copper chloride-activated charcoal system .
Chemical Reactions Analysis
2,5-Anhydro-D-mannitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form different sugar alcohols.
Substitution: It can participate in substitution reactions to form various carbohydrate derivatives and analogs.
Common reagents and conditions used in these reactions include strong acids for dehydration, triethylsilane for reductive cleavage, and palladium chloride-copper chloride for deallylation . Major products formed from these reactions include various anhydroalditols and carbohydrate derivatives .
Scientific Research Applications
2,5-Anhydro-D-mannitol has several scientific research applications:
Anti-aging: It has been identified as a novel anti-aging compound that extends the chronological lifespan of yeast.
Carbohydrate Metabolism: It acts as an antimetabolic fructose analog, inhibiting gluconeogenesis and glycogenolysis in the liver.
Appetite Stimulation: It increases food intake in rats by reducing ATP content in the liver, signaling eating behavior through a vagal nerve mechanism.
Synthetic Organic Chemistry: It is used as a starting material for the synthesis of various carbohydrate derivatives and analogs.
Comparison with Similar Compounds
2,5-Anhydro-D-mannitol is unique due to its specific anti-aging properties and its role in carbohydrate metabolism regulation. Similar compounds include:
- 2,5-Anhydro-3-O-beta-D-glucopyranosyl-D-mannitol
- 2,5-Anhydro-3-O-alpha-L-idopyranosyl-D-mannitol
- 2,5-Anhydro-3-O-alpha-D-arabinopyranosyl-D-mannitol
- 2,5-Anhydro-3-O-alpha-L-arabinopyranosyl-D-mannitol
- 2,5-Anhydro-3-O-beta-D-maltopyranosyl-D-mannitol
- 2,5-Anhydro-3-O-beta-D-gentiobiopyranosyl-D-mannitol
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWWJLLPNDHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961441 | |
| Record name | 2,5-Anhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41107-82-8 | |
| Record name | 2,5-Anhydro-D-mannitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Anhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: Yes, 2,5-AM and its derivatives can bind to the fructose transporter GLUT5 [, ]. The presence of a hydrogen bond donor at the C-3 position of 2,5-AM derivatives is crucial for this interaction []. Modifications at this position can even alter its binding preference to other GLUTs like GLUT1 [].
A: 2,5-Anhydro-D-mannitol (2,5-AM) is primarily phosphorylated in the liver [, ]. This phosphorylation traps phosphate and leads to a decrease in hepatic ATP, inorganic phosphate, and phosphate diesters []. Consequently, 2,5-AM inhibits hepatic gluconeogenesis and glycogenolysis [, , , ], mimicking a fasting-like metabolic state [].
- A: Yes, 1H NMR and 13C NMR spectroscopic data has been used to characterize 2,5-AM and its derivatives [, , , , , , ]. For example, 1H NMR analysis was crucial in determining the conformational equilibria of α-L-iduronate residues in disaccharides derived from heparin where 2,5-AM was a component [].
- A: In rats fed a high-fat/low-carbohydrate diet, the metabolic and behavioral effects of 2,5-AM are attenuated compared to those fed a low-fat/high-carbohydrate diet [, ]. This suggests that dietary fat content can influence the efficacy of 2,5-AM in altering hepatic energy status and stimulating food intake.
- A: Phosphorylated 2,5-AM (AM-1,6-diphosphate) inhibits gluconeogenic enzymes, while 2,5-AM itself does not []. This suggests that phosphorylation is crucial for the inhibitory effect of 2,5-AM on gluconeogenesis.
A: Introducing a hydrogen bond acceptor at the C-3 position of 2,5-AM derivatives switches its binding preference from GLUT5 to GLUT1 []. This highlights the importance of the C-3 position in determining GLUT selectivity. Additionally, adding bulky groups like allylamine to replace the 1-OH group of 2,5-AM is tolerated by GLUT5, with further affinity enhancement observed upon introducing a di-nitrophenyl-substituted secondary amine group [].
- A: Rats initiate eating sooner and consume more food when 2,5-AM is infused directly into the hepatic portal vein compared to jugular vein infusion []. This further supports the liver as the primary site of action for 2,5-AM in eliciting feeding behavior.
A: Following administration, 2,5-AM is rapidly phosphorylated in the liver []. While significant radioactivity was found in the liver of rats intubated with 2,5-[14C]AM, no significant radioactivity was detected in the brain []. This suggests that 2,5-AM does not readily cross the blood-brain barrier.
- A: A study explored the potential of 1-[18F]fluoro-1-deoxy-2,5-anhydro-D-mannitol (18F-FDAM) as a PET radiotracer for breast cancer imaging []. While preliminary results showed slightly higher uptake in breast tumor compared to normal breast tissue, further development is needed.
A: 2,5-AM completely reverses hyperglycemia in genetically diabetic (db/db) mice, which exhibit hyperinsulinemia and enhanced hepatic gluconeogenic enzyme activities []. In contrast, 2,5-AM only partially reverses hyperglycemia in streptozotocin (STZ)-induced diabetic mice with depressed blood insulin levels []. This difference suggests that the hypoglycemic effect of 2,5-AM might be partly mediated by insulin-dependent phosphorylation.
A: In rats, 2,5-AM administration before exercise amplifies the decrease in plasma glucose and insulin levels while causing a larger increase in glucagon, glucagon/insulin molar ratio, and β-hydroxybutyrate concentrations compared to resting values []. This suggests that exercise can exacerbate the metabolic and hormonal effects of 2,5-AM.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


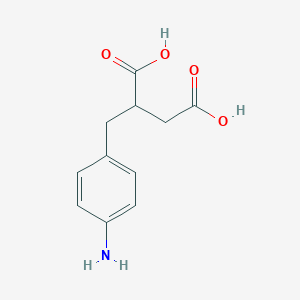

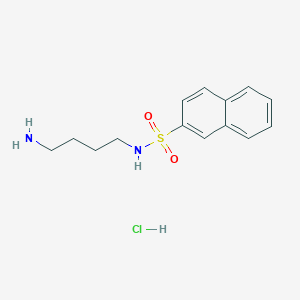
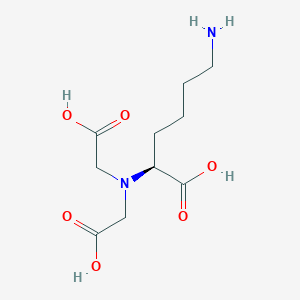
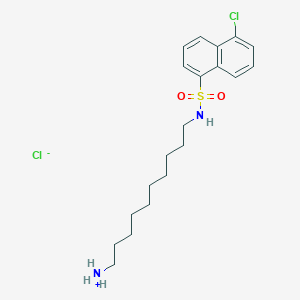

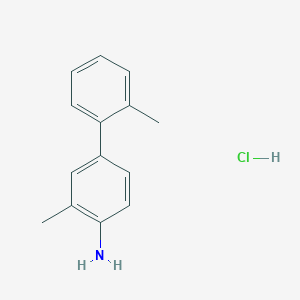
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
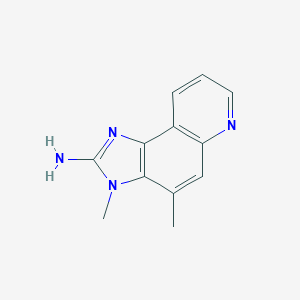
![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)
